

# van der Waals forces in molybdenum disulfide layers

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An In-depth Technical Guide to van der Waals Forces in Molybdenum Disulfide (MoS2) Layers

#### **Abstract**

Molybdenum disulfide (MoS<sub>2</sub>), a prominent member of the transition metal dichalcogenide (TMD) family, has garnered significant research interest due to its unique layer-dependent electronic and optical properties.[1] The material is composed of individual S-Mo-S layers held together by weak van der Waals (vdW) forces.[1][2] These non-covalent, long-range interactions are paramount in defining the material's structural, mechanical, and electronic characteristics, particularly as the material transitions from bulk to a few-layer or monolayer system.[3] Understanding and manipulating these interlayer forces are critical for the design of novel electronic devices, heterostructures, and for applications in fields such as drug delivery. [4][5] This guide provides a comprehensive technical overview of the van der Waals forces in MoS<sub>2</sub> layers, detailing the theoretical models, experimental characterization techniques, and key factors that modulate these interactions.

#### The Nature of van der Waals Forces in MoS<sub>2</sub>

The crystal structure of MoS<sub>2</sub> consists of a hexagonal plane of molybdenum (Mo) atoms covalently bonded and sandwiched between two hexagonal planes of sulfur (S) atoms.[1] These S-Mo-S trilayers are stacked upon one another and are held together by van der Waals forces.[6] These forces, while significantly weaker than the in-plane covalent bonds, are crucial for the stability of the bulk material and dictate many of its properties.[7] The weakness of these



interlayer forces allows for the mechanical or chemical exfoliation of bulk MoS<sub>2</sub> into atomically thin sheets.[2][8]

The transition from an indirect bandgap of ~1.2 eV in bulk MoS<sub>2</sub> to a direct bandgap of ~1.8-1.9 eV in a monolayer is a direct consequence of the removal of interlayer vdW coupling.[1][6][9] This demonstrates the profound influence these seemingly weak forces have on the electronic band structure.

#### **Theoretical Modeling of Interlayer Interactions**

Accurately modeling vdW interactions is computationally challenging. Standard density functional theory (DFT) using common approximations like the Generalized Gradient Approximation (GGA) often fails to describe these long-range correlation effects, leading to incorrect predictions of interlayer binding energies and distances.[7]

To address this, several computational methods have been developed:

- vdW-DF Functionals: Van der Waals density functionals, such as vdW-DF, are designed to inherently account for non-local correlation effects and are essential for obtaining reliable results for layered materials like MoS<sub>2</sub>.[7]
- DFT-D Methods: These methods augment standard DFT calculations with a semi-empirical dispersion correction term (e.g., Grimme's D2 or D3 methods). The coupling of the hybrid functional HSE06 with the Grimme D2 method, for instance, has been shown to provide a very good description of both structural and electronic properties of MoS<sub>2</sub>.[10]
- Random Phase Approximation (RPA): This is a high-level, computationally intensive method
  used to benchmark other approaches for calculating binding energies and interlayer spacing.
   [11]

These computational tools are vital for calculating potential energy surfaces for layer sliding and for understanding the influence of stacking order on the stability and electronic properties of multilayer MoS<sub>2</sub>.[11][12]

## **Experimental Characterization Techniques**



Several experimental techniques are employed to probe the weak interlayer vdW forces in MoS<sub>2</sub>.

#### Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for characterizing the vibrational modes of materials. In few-layer MoS<sub>2</sub>, two specific low-frequency Raman modes are of particular interest as they are direct probes of interlayer vdW interactions:

- Interlayer Shear Mode (E<sup>22</sup>g): This mode corresponds to the rigid shearing oscillation of adjacent MoS<sub>2</sub> layers against each other.[13] Its frequency is highly sensitive to the number of layers and the strength of the interlayer coupling, typically appearing between 20 and 30 cm<sup>-1</sup>.[13][14]
- Interlayer Breathing Mode: This mode involves the out-of-plane vibration of the layers against each other.[15]

The frequencies of these modes increase as the number of layers increases, reflecting the strengthening of the collective vdW force.[14][16] This layer-dependent frequency shift provides a reliable method for determining the precise number of layers in an exfoliated flake.[13]

#### **Atomic Force Microscopy (AFM)**

AFM can be used to directly measure the vdW forces between a sharp tip and the surface of an MoS<sub>2</sub> flake.[17][18] By measuring the attractive force as a function of the separation distance between the tip and the sample, one can quantify the vdW interaction. This technique has also been used to demonstrate that MoS<sub>2</sub> layers can effectively screen the vdW forces of the underlying substrate.[17][18]

#### **High-Pressure Studies**

Applying hydrostatic pressure using a diamond anvil cell is an effective method to tune the interlayer distance in MoS<sub>2</sub> and thereby modulate the strength of the vdW interactions.[19][20] As pressure increases, the interlayer coupling is enhanced. This enhancement can be observed through shifts in Raman peak positions and changes in photoluminescence and reflectivity spectra, providing quantitative data on the relationship between interlayer distance and electronic properties.[19][21]



#### **Quantitative Data on Interlayer Interactions**

The following tables summarize key quantitative data related to vdW forces in MoS<sub>2</sub> layers, compiled from computational and experimental studies.

Table 1: Calculated Interlayer Binding Energy and Equilibrium Distance for Bilayer MoS<sub>2</sub> This table presents benchmarked data for different stacking configurations, highlighting the energetic stability of various polytypes.

Stacking Mode	DFT Method	Equilibrium Interlayer Distance (d_eq) [Å]	Binding Energy (E_b) [meV/atom]	Reference
AA' (2H)	HSE + MBD-NL	6.19	23.3	[11]
AB (3R)	HSE + MBD-NL	6.19	22.8	[11]
AA	HSE + MBD-NL	6.50	17.5	[11]
A'B	vdW-DF-C09	6.10	33.6	[11]
AB'	vdW-DF-C09	6.10	33.6	[11]

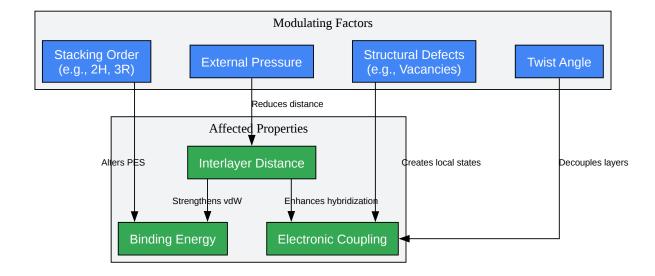
Table 2: Experimental Raman Shear Mode (E<sup>22</sup>g) Frequency vs. Number of MoS<sub>2</sub> Layers This table shows the strong dependence of the interlayer shear mode frequency on the number of layers, a direct measure of the collective vdW force.



Number of Layers (N)	Shear Mode (E²²g) Frequency [cm-¹]	Reference
2 (Bilayer)	~22.6	[16]
3 (Trilayer)	~25.3	[13]
4	~28.0	[14]
5	~29.0	[14]
6	~27.5 (Resonant)	[16]
Bulk	~32.0	[16]

## Factors Influencing van der Waals Interactions

The strength and nature of vdW interactions in MoS<sub>2</sub> are not static and can be influenced by several factors.



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Caption: Factors modulating van der Waals interactions in MoS2.

- Stacking Order: The relative arrangement of atoms between layers (e.g., 2H or 3R polytypes) affects the interlayer distance and binding energy.[12][20] The 2H (or AA') stacking is generally the most stable configuration.[12] Manipulating the stacking order, for example by introducing a twist angle between layers, can significantly reduce interlayer coupling.[22][23]
- Structural Defects: Point defects, such as sulfur vacancies, are common in MoS<sub>2</sub> and can alter the local electronic structure.[24][25][26] While their primary effect is on in-plane properties like electron mobility, high concentrations of defects can influence interlayer interactions and stacking.[25]
- Pressure and Strain: As discussed, applying external pressure mechanically reduces the interlayer distance, directly strengthening the vdW interaction and wave function overlap between layers.[19][20]
- Heterostructures: When MoS<sub>2</sub> is layered with other 2D materials like graphene or other TMDs, the resulting vdW heterostructure's properties are governed by the new interfacial vdW forces.[6][27][28]

#### Implications for Drug Development and Research

A thorough understanding of vdW forces in MoS<sub>2</sub> is crucial for its application in various fields, including biomedicine.

- Drug Delivery: MoS<sub>2</sub> nanosheets have a high surface area, making them promising candidates for drug carriers.[4] The adsorption and release of drug molecules are governed by surface interactions, including vdW forces. Tailoring the surface chemistry and understanding the vdW interaction between the drug and the MoS<sub>2</sub> surface is key to designing efficient and controlled drug delivery systems.[4]
- Biosensing: The electronic properties of MoS<sub>2</sub> are highly sensitive to its environment. The vdW adsorption of biomolecules onto the MoS<sub>2</sub> surface can induce detectable changes in its conductivity or photoluminescence, forming the basis for highly sensitive biosensors.

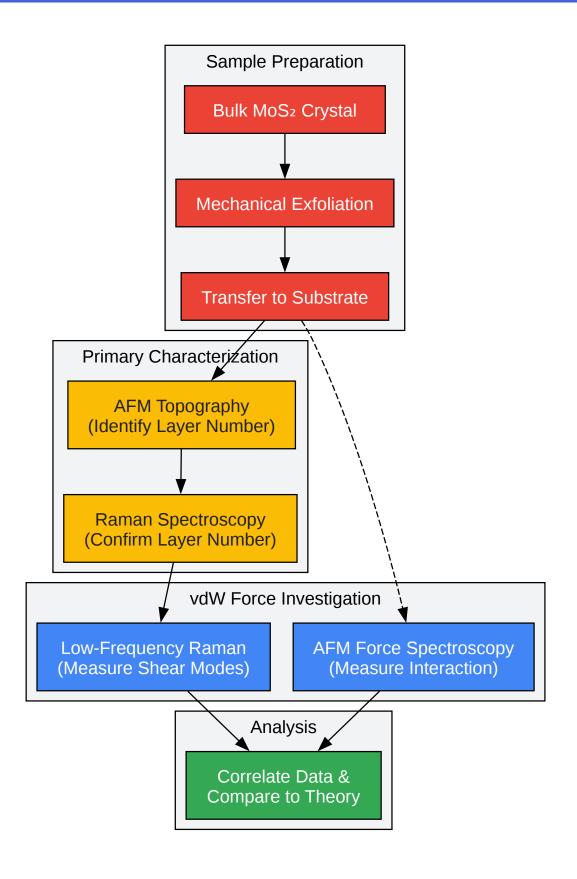
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 Device Engineering: For electronics and optoelectronics, controlling the interlayer vdW coupling allows for tuning of the bandgap and other electronic properties in multilayer devices and heterostructures.[5][21][28]





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Caption: Experimental workflow for characterizing vdW forces in MoS2.



#### Conclusion

Van der Waals forces are the critical "glue" that holds layered materials like MoS<sub>2</sub> together. Far from being simple, weak attractions, they are fundamental to the material's layer-dependent properties. Through a combination of advanced computational modeling and sensitive experimental techniques like low-frequency Raman spectroscopy and atomic force microscopy, researchers are continually deepening their understanding of these interactions. The ability to quantify and manipulate vdW forces through factors like pressure, stacking order, and defect engineering opens a vast playground for designing next-generation 2D materials and devices with precisely tailored electronic, optical, and mechanical characteristics for a wide range of applications.

# Appendix: Experimental Protocols A.1 Protocol: Measurement of Interlayer Shear Modes via Raman Spectroscopy

- Sample Preparation: Mechanically exfoliate MoS<sub>2</sub> flakes from a bulk crystal using the adhesive tape method and transfer them onto a silicon substrate with a known oxide layer thickness (e.g., 300 nm SiO<sub>2</sub>/Si) for optical contrast.
- Initial Identification: Use optical microscopy to locate flakes of interest. Use standard Raman spectroscopy to identify the number of layers by measuring the frequency difference between the in-plane E<sup>12</sup>g (~383 cm<sup>-1</sup>) and out-of-plane A<sup>1</sup>g (~408 cm<sup>-1</sup>) modes.
- Low-Frequency Measurement Setup:
  - Use a high-resolution Raman spectrometer equipped with notch filters to allow for the detection of low-frequency signals (down to ~10 cm<sup>-1</sup>).
  - Employ a suitable laser excitation wavelength (e.g., 532 nm). Use low laser power (<1 mW) to avoid sample damage.</li>
  - Incorporate a linear polarizer before the spectrometer. For detection of the E<sup>22</sup>g shear mode, a cross-polarized geometry (incident and scattered light polarizations are perpendicular) is often used to suppress the Rayleigh line and other high-intensity modes.
     [13]



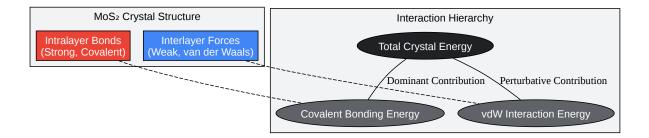
- Data Acquisition: Acquire spectra from regions with a confirmed number of layers (bilayer, trilayer, etc.). Integrate for a sufficient time to achieve a good signal-to-noise ratio in the lowfrequency region.
- Data Analysis: Fit the observed low-frequency peak with a Lorentzian function to determine its precise center frequency. Plot the frequency of the E<sup>22</sup>g mode as a function of the number of layers to establish the experimental relationship.

# A.2 Protocol: Measurement of vdW Forces via Atomic Force Microscopy (AFM)

- Sample Preparation: Prepare MoS<sub>2</sub> flakes on a conductive substrate to minimize electrostatic artifacts.
- System Calibration: Use a sharp conductive AFM tip. Before measurement, calibrate the
  cantilever's spring constant and the photodiode sensitivity to ensure accurate force
  measurements.
- Force Spectroscopy:
  - Operate the AFM in force-spectroscopy mode. In this mode, the Z-piezo moves the sample up and down while the cantilever deflection is recorded, generating a forcedistance curve.
  - Disable the feedback loop during the approach and retract cycle to measure the unperturbed interaction.
  - Acquire multiple force curves at different locations on the MoS<sub>2</sub> flake and on the bare substrate for comparison.
- Data Acquisition and Analysis:
  - The approach curve will show the attractive vdW forces pulling the tip toward the surface before contact.
  - Convert the deflection-vs-piezo-displacement data into a force-vs-separation curve.



Fit the non-contact region of the force curve to theoretical models (e.g., a power-law dependence) to quantify the vdW interaction strength.[18] By comparing the force measured on the MoS<sub>2</sub>/substrate system to the force on the bare substrate, the screening effect of the MoS<sub>2</sub> layer can be determined.[17]



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Caption: Hierarchy of interactions within a bulk MoS2 crystal.

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